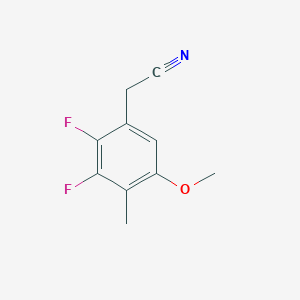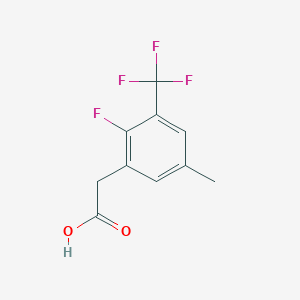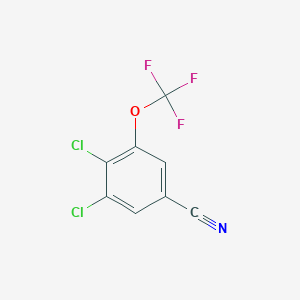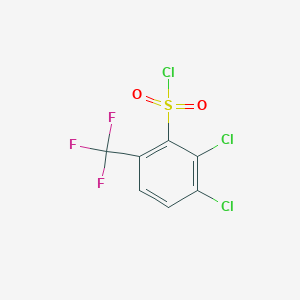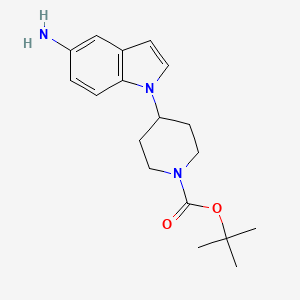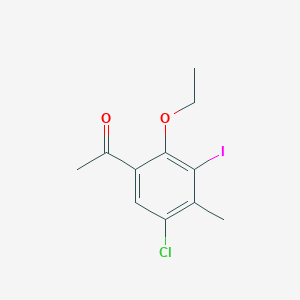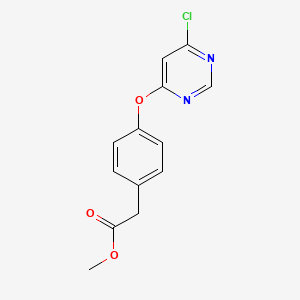
2-甲氧基-4,6-双(三氟甲基)苯磺酰氯
描述
Benzenesulfonyl chloride compounds are generally used as organic building blocks . They are often ortho-substituted .
Molecular Structure Analysis
The molecular structure of benzenesulfonyl chloride compounds generally includes a benzene ring with a sulfonyl chloride group attached . The exact structure would depend on the positions and types of other substituents on the benzene ring.Physical And Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl chloride compounds can vary. For example, 2-(Trifluoromethyl)benzenesulfonyl chloride has a boiling point of 133-135 °C/14 mmHg and a density of 1.585 g/mL at 25 °C .科学研究应用
新型纳滤膜
研究人员合成了新型磺化芳香族二胺单体,用于制备薄膜复合纳滤膜,用于处理染料溶液。由于表面亲水性提高,这些膜表现出更高的水通量,在不影响效率的情况下提高了对染料的截留率。磺酸基团的引入在分离过程中对透水性和染料截留起着至关重要的作用 (杨柳等人,2012)。
官能化化合物的区域选择性合成
该化合物已用于通过未催化的缩合反应区域选择性合成官能化的 3,5-二酮酸酯和 2,4-二酮砜。该方法为这些官能化化合物提供了一条直接途径,展示了磺酰氯在有机合成中的多功能性 (T. Rahn 等人,2008)。
磺化和聚合催化剂
磺酰氯衍生物已被用作丙烯酸酯与乙烯共聚的催化剂,从而生产出高分子量聚合物。这些催化剂展示了磺酰氯化合物在促进聚合反应和提高聚合物产率方面的潜力 (K. Skupov 等人,2007)。
先进的光引发剂
一项研究引入了一种基于磺酰氯的化合物,作为 LED 照射下自由基光聚合的高效光引发剂。与众所周知的商业光引发剂相比,使用这种化合物与各种添加剂结合使用表现出更高的效率。这项研究突出了磺酰氯衍生物在光聚合新光引发体系开发中的潜力 (张晶等人,2014)。
芳香族多磺酰氯的合成
已合成功能性芳香族多磺酰氯,作为创建复杂有机分子的关键中间体。这些化合物由于其反应性磺酰氯基团,有助于构建树枝状和其他复杂的结构,强调了磺酰氯衍生物在合成有机化学中的重要性 (V. Percec 等人,2001)。
安全和危害
作用机制
Target of Action
Similar compounds such as 4-(trifluoromethyl)benzenesulfonyl chloride have been used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation .
Mode of Action
Based on the reactions of similar compounds, it can be inferred that it may participate in nucleophilic substitution reactions .
Biochemical Pathways
It can be inferred that the compound might be involved in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole .
Result of Action
It can be inferred that the compound might contribute to the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole .
生化分析
Biochemical Properties
2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a sulfonylating agent, which means it can introduce a sulfonyl group into other molecules. This interaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . The compound’s ability to form stable sulfonyl derivatives makes it valuable in biochemical research and industrial applications.
Cellular Effects
The effects of 2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the activity of enzymes and other regulatory proteins, thereby modulating cellular processes . Additionally, its impact on gene expression can result in altered cellular responses, which can be beneficial or detrimental depending on the context.
Molecular Mechanism
At the molecular level, 2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active sites or regulatory regions. This interaction can lead to changes in enzyme activity, which in turn affects various biochemical pathways . The compound’s ability to modify gene expression is also linked to its interaction with transcription factors and other regulatory proteins, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be beneficial or harmful depending on the context.
Dosage Effects in Animal Models
The effects of 2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . This interaction can lead to changes in the production and utilization of metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interaction with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6O3S/c1-19-6-3-4(8(11,12)13)2-5(9(14,15)16)7(6)20(10,17)18/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKBHYNFGQCVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1S(=O)(=O)Cl)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B1407683.png)


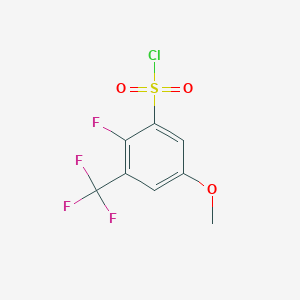
![1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione](/img/structure/B1407691.png)
